CNS Penetration: Brain/Plasma AUC Ratio Comparison with First-Generation and Second-Generation TRK Inhibitors
Paltimatrectinib achieves brain/plasma AUC ratios of 3.9 in mouse and 3.2 in rat, indicating active accumulation in brain tissue. This performance is in direct contrast to the poor brain penetration observed with the first-generation TRK kinase inhibitors larotrectinib and entrectinib [1]. Moreover, while second-generation compounds in development address some resistance mutations, they are reported as not sufficiently CNS penetrant, with brain/plasma ratios (BPR) for other TRK inhibitors measured at less than 0.17, indicating that only Paltimatrectinib (PBI-200) achieved sustained drug levels in the brain [2].
| Evidence Dimension | Brain/Plasma AUC Ratio (rodent models) |
|---|---|
| Target Compound Data | Brain/Plasma AUC Ratio: 3.9 (mouse), 3.2 (rat) |
| Comparator Or Baseline | Larotrectinib/Entrectinib: poor penetration (qualitative); Other TRK inhibitors: BPR <0.17 |
| Quantified Difference | Paltimatrectinib BPR is >23-fold higher than the <0.17 benchmark for other TRK inhibitors. |
| Conditions | Rodent species (mouse and rat); oral administration [1]; murine brain concentration measurements [2]. |
Why This Matters
For procurement in CNS oncology research (primary brain tumors, brain metastases), Paltimatrectinib provides the uniquely quantified CNS exposure necessary for valid intracranial efficacy models, a property not offered by larotrectinib, entrectinib, or other second-generation TRK inhibitors with sub-0.17 BPR values.
- [1] Regina A, Elagoz A, Albert V, Boudreault J, Wang H, Ouellet M, Brunei-Latour N, Bellavance E, White P, Ciblat S, Bishop WR, Pal K. Abstract 2198: PBI-200: A novel, brain penetrant, next generation pan-TRK kinase inhibitor. Cancer Res. 2019;79(13_Supplement):2198. View Source
- [2] Bellavance E, et al. EXTH-80. PBI-200: IN VIVO EFFICACY OF A NOVEL, HIGHLY CNS-PENETRANT NEXT GENERATION TRK INHIBITOR. Neuro-Oncology. 2021. View Source
